Methyl 2,4,5-tris(bromomethyl)benzoate
Description
Methyl 2,4,5-tris(bromomethyl)benzoate is a polybrominated aromatic ester characterized by three bromomethyl (-CH₂Br) substituents at the 2-, 4-, and 5-positions of the benzoate ring. This compound is primarily utilized in organic synthesis as a versatile alkylating agent due to the high reactivity of its bromomethyl groups, which participate in nucleophilic substitution reactions. Its molecular structure (C₁₁H₁₀Br₃O₂) confers distinct physicochemical properties, including a molecular weight of 422.91 g/mol and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Applications span pharmaceutical intermediates, polymer crosslinking agents, and precursors for functionalized materials .
Properties
Molecular Formula |
C11H11Br3O2 |
|---|---|
Molecular Weight |
414.92 g/mol |
IUPAC Name |
methyl 2,4,5-tris(bromomethyl)benzoate |
InChI |
InChI=1S/C11H11Br3O2/c1-16-11(15)10-3-8(5-13)7(4-12)2-9(10)6-14/h2-3H,4-6H2,1H3 |
InChI Key |
LMRHPUNGHIKYAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)CBr)CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4,5-tris(bromomethyl)benzoate typically involves the bromination of methyl benzoate derivatives. One common method is the bromination of methyl 2,4,5-trimethylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as dichloromethane or carbon tetrachloride, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,5-tris(bromomethyl)benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include methyl-substituted benzoates.
Scientific Research Applications
Methyl 2,4,5-tris(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl 2,4,5-tris(bromomethyl)benzoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The ester group can also participate in reactions, such as hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and utility of Methyl 2,4,5-tris(bromomethyl)benzoate can be contextualized by comparing it to structurally analogous brominated benzoates and related derivatives. Below is a detailed analysis:
Structural Analogues
Methyl 2,4,6-tris(bromomethyl)benzoate
- Substituent positions : Bromomethyl groups at 2, 4, 4.
- Reactivity : The para-substituted bromine (position 4) enhances steric hindrance compared to the 2,4,5 isomer, reducing nucleophilic accessibility.
- Applications : Less frequently used in stepwise alkylation due to symmetrical substitution, favoring polymerization reactions.
(2-Acetyl-9-(bromomethyl)-7,8,10-trimethoxy-1,4-dioxo-1,3,4,6-tetrahydro-2H-pyrazino[1,2-b]isoquinolin-6-yl)methyl benzoate (Compound 16)
- Structure: A heterocyclic derivative with a single bromomethyl group on a benzoate moiety fused to a pyrazinoisoquinoline core.
- Reactivity : The bromomethyl group in Compound 16 exhibits selective alkylation, primarily targeting biological macromolecules (e.g., enzymes or DNA) in marine-derived drug discovery .
- Key difference : Unlike this compound, Compound 16’s bromine is part of a complex heterocyclic framework, limiting its utility in broad synthetic applications but enhancing bioactivity.
Physicochemical and Functional Comparisons
Limitations and Challenges
- Solubility : this compound’s poor aqueous solubility restricts its use in aqueous-phase reactions, unlike simpler bromoesters (e.g., methyl bromoacetate).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
